2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzothiazepine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. The starting materials often include 3,4-dimethoxybenzaldehyde and 4-fluoroaniline. The synthetic route may involve the formation of intermediate compounds through reactions such as condensation, cyclization, and acylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazepine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzothiazepine derivatives, which share the core structure but differ in their substituents. These compounds can have varying biological activities and properties. The uniqueness of 2-[2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(4-fluorophenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23FN2O6S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H23FN2O6S/c1-33-20-12-7-16(13-21(20)34-2)23-14-25(30)28(19-5-3-4-6-22(19)35(23,31)32)15-24(29)27-18-10-8-17(26)9-11-18/h3-13,23H,14-15H2,1-2H3,(H,27,29) |
InChI Key |
GIMQUZRTHDWUSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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